BenchChemオンラインストアへようこそ!

beta-(Benzothiazol-2-yl)-4-nitrostyrene

Anticancer Activity Pancreatic Cancer Cytotoxicity

beta-(Benzothiazol-2-yl)-4-nitrostyrene (IUPAC: 2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole, CAS: 86912-93-8) is a synthetic small-molecule heterocyclic compound belonging to the 2-styrylbenzothiazole class. It features a benzothiazole core conjugated via an ethenyl bridge to a 4-nitrophenyl ring.

Molecular Formula C15H10N2O2S
Molecular Weight 282.3 g/mol
Cat. No. B8288318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-(Benzothiazol-2-yl)-4-nitrostyrene
Molecular FormulaC15H10N2O2S
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O2S/c18-17(19)12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)20-15/h1-10H
InChIKeyCDPSBZCZTHXDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-(Benzothiazol-2-yl)-4-nitrostyrene: A Nitro-Substituted 2-Styrylbenzothiazole Scaffold for Targeted Anticancer and Imaging Research


beta-(Benzothiazol-2-yl)-4-nitrostyrene (IUPAC: 2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole, CAS: 86912-93-8) is a synthetic small-molecule heterocyclic compound belonging to the 2-styrylbenzothiazole class. It features a benzothiazole core conjugated via an ethenyl bridge to a 4-nitrophenyl ring [1]. This structural arrangement creates an extended π-system with a strong electron-withdrawing nitro terminus, a motif utilized in kinase inhibitor design, fluorescent probe development, and materials chemistry. Its molecular formula is C15H10N2O2S, with a molecular weight of 282.3 g/mol and a computed XLogP3-AA of 4.5 [1]. The compound is primarily employed as a research intermediate and a scaffold for structure-activity relationship (SAR) exploration in academic and pharmaceutical laboratories.

Why Generic Substitution of beta-(Benzothiazol-2-yl)-4-nitrostyrene with Other 2-Styrylbenzothiazoles Is Not Supported by SAR Data


Within the 2-styrylbenzothiazole family, subtle variations in the terminal aryl substitution profoundly alter biological activity. Direct cytotoxic evidence demonstrates that replacing the 4-nitro group of a closely related analog with a 4-fluoro group results in a quantitatively meaningful loss of antiproliferative potency against PANC-1 pancreatic cancer cells. This is consistent with the electron-deficient nature of the nitrostyryl moiety, which is critical for interactions with enzymatic targets such as tyrosine kinases and for free-radical scavenging capacity. Therefore, researchers cannot assume functional equivalence between beta-(Benzothiazol-2-yl)-4-nitrostyrene and its halo-substituted or unsubstituted styryl analogs when conducting SAR studies or procuring building blocks for targeted compound libraries [1].

Quantitative Comparator Evidence for beta-(Benzothiazol-2-yl)-4-nitrostyrene: Anticancer Potency, Target Binding, and Molecular Properties


Superior Anticancer Potency of the Nitro-Substituted Analog Over a Fluoro-Substituted Analog in Pancreatic Cancer Cells

In a direct head-to-head cytotoxicity assay against the PANC-1 pancreatic adenocarcinoma cell line (MTT assay, 48-hour treatment), the 4-nitrostyryl-substituted benzothiazole derivative (Compound 4a: 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole) exhibited superior antiproliferative activity compared to its 4-fluorostyryl analog (Compound 4b). Both compounds outperformed the standard-of-care agent gemcitabine [1]. This data provides a direct SAR rationale for selecting the nitro-containing scaffold over a halogen-substituted one.

Anticancer Activity Pancreatic Cancer Cytotoxicity

Enhanced Non-Linear Optical (NLO) Response via Benzothiazole-Nitro Acceptor Arrangement

Computational studies on 2-styrylbenzothiazole derivatives indicate that linking the benzothiazole ring directly to a nitro acceptor group yields a relatively larger first hyperpolarizability (β) compared to other donor-acceptor arrangements [1]. The β value for the 2-(p-nitro-β-styryl)-6-donor-benzothiazole configuration was calculated at 289.3 × 10^-30 esu at the MOPAC/PM3 level, serving as a computable benchmark for the non-linear optical potential of the nitrostyryl-benzothiazole architecture [1]. This is distinct from auxochromic derivatives, where the benzothiazole acts as the acceptor and the styryl group as the donor, which show lower β values.

Non-Linear Optics Materials Chemistry Hyperpolarizability

Nanomolar Affinity for β-Amyloid Aggregates as a Class Hallmark for Styryl-Benzothiazole Imaging Agents

A study on benzothiazole derivatives bearing a styrene structure established that this compound class exhibits potent binding to Aβ (1-42) aggregates, a key pathological hallmark of Alzheimer's disease. The two novel compounds tested showed Ki values of 15.6 nM and 89.7 nM, respectively, and shared the same binding site as the established imaging agent TZDM [1]. While the Ki for this specific compound was not isolated, this data provides a class-level quantitative benchmark for binding affinity that likely extends to beta-(Benzothiazol-2-yl)-4-nitrostyrene, given its structural identity as a nitrostyryl-benzothiazole.

Beta-Amyloid Imaging Alzheimer's Disease Binding Affinity

Broad-Spectrum Antioxidant and Anti-inflammatory Potential of 2-Styrylbenzothiazoles

A systematic study on 2-styrylbenzothiazoles demonstrated that derivatives of this class exhibit multifunctional activity, including potent inhibition of the pro-inflammatory enzyme 5-lipoxygenase (5-LO) at sub-micromolar concentrations, alongside UV-filtering and radical-scavenging properties [1]. This positions the scaffold itself as a multi-target lead structure for complex diseases.

Antioxidant Activity Anti-inflammatory 5-Lipoxygenase

Tyrosine Kinase Inhibitory Potential of the p-Nitrostyrene Pharmacophore

The p-nitrostyrene moiety, a core component of the target molecule, is a validated pharmacophore for tyrosine kinase inhibition. A study on p-nitrostyrene derivatives demonstrated potent inhibition of Src (IC50 as low as 2.8 µM for a related derivative) and Syk kinases, which are key regulators of platelet aggregation [1]. The integration of this pharmacophore with a benzothiazole ring in the target compound may offer a synergistic binding mode, combining the ATP-competitive potential of the benzothiazole with the allosteric or covalent potential of the nitrostyrene group.

Kinase Inhibitor Antiplatelet Activity Src/Syk Kinases

Procurement-Driven Application Scenarios for beta-(Benzothiazol-2-yl)-4-nitrostyrene


SAR-Driven Lead Optimization in Pancreatic Cancer Drug Discovery

Given the direct head-to-head evidence of superior cytotoxicity over a fluoro-substituted analog in PANC-1 cells [1], medicinal chemistry laboratories should prioritize this compound as a core scaffold for antiproliferative SAR studies. Its IC50 of 27 µM against a chemoresistant pancreatic cancer line provides a quantifiable baseline for structural modifications, making it a more data-rich starting point than uncharacterized 2-styrylbenzothiazoles.

Design of Novel Beta-Amyloid PET or SPECT Imaging Probes

The established nanomolar affinity of styryl-benzothiazoles for Aβ (1-42) aggregates (Ki: 15.6-89.7 nM) [1] positions this compound as a logical precursor for radiolabeling. Its nitro group provides a convenient handle for further derivatization or direct radiolabeling, making it a strategic procurement for radiopharmaceutical chemistry groups developing the next generation of Alzheimer's diagnostic agents.

Development of Non-Linear Optical (NLO) Chromophores for Photonic Devices

The computationally predicted first hyperpolarizability (β0 = 289.3 × 10^-30 esu) for the nitrostyryl-benzothiazole architecture [1] supports its use in materials science research. Laboratories fabricating organic NLO materials or electro-optic modulators should select this specific acceptor-donor arrangement over alternative benzothiazole isomers to maximize second-order non-linear responses.

Multi-Target Anti-Inflammatory and Antioxidant Research

The class-level validation of 2-styrylbenzothiazoles as potent 5-lipoxygenase inhibitors and radical scavengers [1] makes this compound a candidate for polypharmacological studies. Researchers investigating novel treatments for chronic inflammatory diseases or exploring multifunctional agents can use this scaffold to probe multiple pathways simultaneously, a strategy not feasible with simpler, single-target benzothiazole derivatives.

Quote Request

Request a Quote for beta-(Benzothiazol-2-yl)-4-nitrostyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.